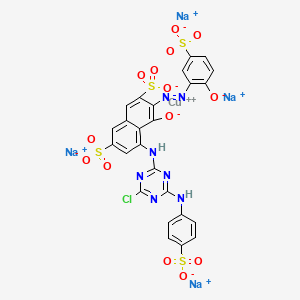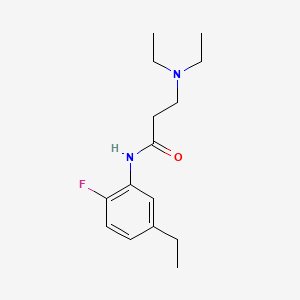
3'-Azido-2'-deoxy-5-methoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Azido-2’-deoxy-5-methoxyuridine is a purine nucleoside analogue. This compound is known for its broad antitumor activity, targeting indolent lymphoid malignancies. It is also a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Métodos De Preparación
The synthesis of 3’-Azido-2’-deoxy-5-methoxyuridine involves the introduction of an azide group to the 2’-deoxyuridine structure. This can be achieved through a series of chemical reactions, including nucleophilic substitution reactions where the azide group replaces a leaving group on the sugar moiety of the nucleoside. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Análisis De Reacciones Químicas
3’-Azido-2’-deoxy-5-methoxyuridine undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the presence of copper catalysts.
Cycloaddition Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules, forming triazoles.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, nucleoside analogues often undergo such reactions under appropriate conditions.
Aplicaciones Científicas De Investigación
3’-Azido-2’-deoxy-5-methoxyuridine has several applications in scientific research:
Chemistry: It is used as a reagent in click chemistry, facilitating the formation of triazoles through cycloaddition reactions.
Biology: Its ability to inhibit DNA synthesis makes it useful in studying cell cycle and DNA damage responses.
Industry: It is used in the synthesis of complex molecules and in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3’-Azido-2’-deoxy-5-methoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. The azide group plays a crucial role in its reactivity, allowing it to participate in cycloaddition reactions that can modify biomolecules. This compound targets pathways involved in DNA replication and repair, making it effective in disrupting the proliferation of cancer cells .
Comparación Con Compuestos Similares
3’-Azido-2’-deoxy-5-methoxyuridine can be compared with other nucleoside analogues such as:
3’-Azido-2’,3’-dideoxyguanosine: Known for its telomerase inhibitory activity.
3’-Azido-2’,3’-dideoxy-6-thioguanosine: Another potent telomerase inhibitor.
3’-Azido-2’,3’-dideoxyadenosine: Used in similar applications for its inhibitory effects on DNA synthesis.
The uniqueness of 3’-Azido-2’-deoxy-5-methoxyuridine lies in its specific structure, which allows it to participate in both CuAAC and SPAAC reactions, making it versatile in chemical synthesis and biological applications .
Propiedades
| 111495-91-1 | |
Fórmula molecular |
C10H13N5O5 |
Peso molecular |
283.24 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-19-6-3-15(10(18)12-9(6)17)8-2-5(13-14-11)7(4-16)20-8/h3,5,7-8,16H,2,4H2,1H3,(H,12,17,18)/t5-,7+,8+/m0/s1 |
Clave InChI |
FAAWHRBQBGUHAV-UIISKDMLSA-N |
SMILES isomérico |
COC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
COC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




